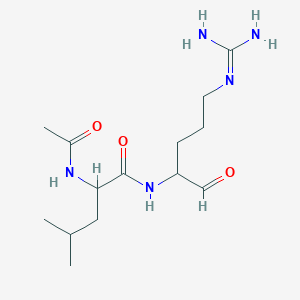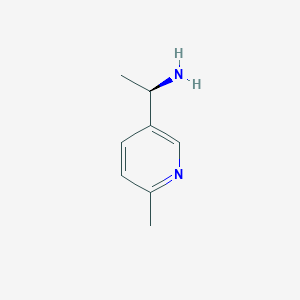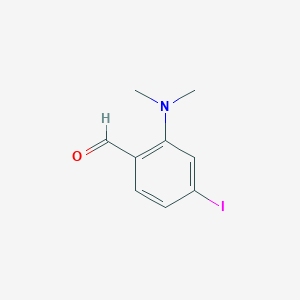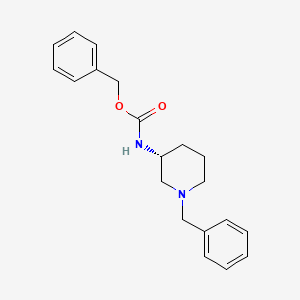
N-Acetylleucylargininal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylleucylargininal is a synthetic peptide aldehyde that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to inhibit proteasome activity, making it a valuable tool in the study of protein degradation and related biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucylargininal typically involves the following steps:
Peptide Coupling: The initial step involves coupling N-acetylleucine with arginine. This is usually achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: Protecting groups are often used to prevent unwanted side reactions. Common protecting groups for the amino and carboxyl groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, respectively. These groups are later removed under specific conditions to yield the desired product.
Aldehyde Formation: The final step involves the oxidation of the terminal amino group to form the aldehyde. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the coupling process. Large-scale synthesis also requires rigorous purification steps, typically involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylleucylargininal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The peptide bonds can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Strong nucleophiles like hydroxide ions (OH⁻) or amines
Major Products
Oxidation: N-Acetylleucylargininic acid
Reduction: N-Acetylleucylargininol
Substitution: Various substituted peptide derivatives
Applications De Recherche Scientifique
N-Acetylleucylargininal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Acts as a proteasome inhibitor, helping researchers understand protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where proteasome activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
N-Acetylleucylargininal exerts its effects primarily by inhibiting the proteasome, a complex responsible for degrading unneeded or damaged proteins. The compound binds to the active site of the proteasome, preventing it from breaking down target proteins. This inhibition can lead to the accumulation of proteins within the cell, which can be useful for studying various cellular processes and disease mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylleucylleucylargininal: Another peptide aldehyde with similar proteasome inhibitory activity.
MG132: A well-known proteasome inhibitor used in various research applications.
Lactacystin: A natural product that inhibits proteasome activity through a different mechanism.
Uniqueness
N-Acetylleucylargininal is unique due to its specific structure, which allows it to selectively inhibit certain proteasome subunits. This selectivity makes it a valuable tool for dissecting the roles of different proteasome components in cellular processes.
Propriétés
Formule moléculaire |
C14H27N5O3 |
|---|---|
Poids moléculaire |
313.40 g/mol |
Nom IUPAC |
2-acetamido-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17) |
Clé InChI |
MIUUPVPBBJBRET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)





![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)

![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)
